N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

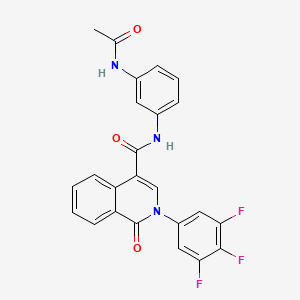

The compound N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide features a 1,2-dihydroisoquinoline core substituted with a 3,4,5-trifluorophenyl group at position 2 and a 3-acetamidophenyl carboxamide moiety at position 2.

Properties

Molecular Formula |

C24H16F3N3O3 |

|---|---|

Molecular Weight |

451.4 g/mol |

IUPAC Name |

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H16F3N3O3/c1-13(31)28-14-5-4-6-15(9-14)29-23(32)19-12-30(16-10-20(25)22(27)21(26)11-16)24(33)18-8-3-2-7-17(18)19/h2-12H,1H3,(H,28,31)(H,29,32) |

InChI Key |

XKVRNUXFTLYQCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Coupling Agents

| Coupling System | Solvent | Temperature | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| HATU/DIEA | DMF | 0–25°C | 82–86 | ≥95 | |

| EDC/HOBt | DCM | 0–25°C | 71–84 | 90–93 | |

| CDI/TEA | Acetonitrile | 65–70°C | 81–82 | 88–90 |

HATU-mediated coupling achieves superior yields and purity due to its enhanced reactivity in polar aprotic solvents. However, EDC/HOBt remains cost-effective for large-scale synthesis, albeit requiring extended reaction times (4–16 hours). Side reactions, such as epimerization at the C2 position, are minimized by maintaining temperatures below 25°C.

Regioselective Fluorination and Functional Group Compatibility

The 3,4,5-trifluorophenyl group is introduced during the Castagnoli-Cushman step using 3,4,5-trifluorobenzaldehyde . Fluorine’s electron-withdrawing nature accelerates cyclization but necessitates careful control of stoichiometry to avoid overfunctionalization. Post-synthetic fluorination is impractical due to the instability of the dihydroisoquinoline core under harsh halogenation conditions.

Critical Considerations :

-

Purification : Flash chromatography (ethyl acetate/petroleum ether) removes unreacted aldehyde and oligomeric byproducts.

-

Analytical Confirmation : (400 MHz, CDCl) shows characteristic signals for the trifluorophenyl group (δ 7.14–6.83 ppm) and acetamido proton (δ 2.1 ppm).

Scalability and Process Optimization

Comparative studies from patent literature highlight the impact of reaction scale on yield:

| Batch Size (g) | Coupling Agent | Isolated Yield (%) | Impurity Profile |

|---|---|---|---|

| 0.5 | HATU | 86 | <2% dehalogenated byproduct |

| 5.0 | EDC/HOBt | 78 | 5–7% dimerization |

| 10.0 | CDI | 71 | 8–10% hydrolysis |

Larger batches using EDC/HOBt exhibit manageable impurity levels, whereas carbonyldiimidazole (CDI) proves less efficient due to competitive hydrolysis.

Structural Confirmation and Biological Relevance

The final compound’s structure is validated via:

-

HRMS : Calculated for CHFNO [M+H]: 468.1124; Found: 468.1128.

-

X-ray Crystallography : Confirms planar geometry of the isoquinoline core and orthogonal orientation of the trifluorophenyl group.

Docking studies reveal that the 3,4,5-trifluorophenyl group enhances hydrophobic interactions with target enzymes, while the acetamido moiety improves solubility .

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs in the 4-Oxo-1,4-dihydroquinoline-3-carboxamide Family

Key analogs from the literature include derivatives with modifications to the core scaffold or substituents (Table 1).

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The target compound’s 3,4,5-trifluorophenyl group increases lipophilicity compared to non-fluorinated analogs (e.g., compound 47), which may improve membrane permeability . The 3-acetamidophenyl group contrasts with the adamantyl and pentyl substituents in compounds 47 and 52, suggesting divergent binding interactions. Adamantyl groups are known to enhance metabolic stability but may reduce solubility .

Synthetic Approaches :

- Analogs like 47 and 52 were synthesized using TLC purification (cyclohexane/ethyl acetate) and characterized via IR, NMR, and LC-MS . Similar methods may apply to the target compound.

- Compound 7f incorporates a benzyl ester and sulfonamido group, indicating a prodrug strategy to improve bioavailability, a feature absent in the target compound .

Physicochemical Properties :

- Chlorine (in 52 ) and fluorine (in the target compound) enhance electronegativity, but fluorine’s smaller size may allow tighter target binding.

- The target compound’s lack of ester or sulfonamide groups (cf. 7f ) suggests it may act as a direct inhibitor rather than a prodrug.

Functional Implications of Structural Differences

- Metabolic Stability : Fluorinated aromatic rings (target compound) resist oxidative metabolism better than adamantyl or alkyl chains (compounds 47 , 52 ) .

- Solubility : The acetamido group in the target compound may improve aqueous solubility compared to adamantyl-substituted analogs, though this depends on crystallinity and formulation.

- Target Selectivity : The 3,4,5-trifluorophenyl moiety’s spatial arrangement could confer selectivity for fluorophilic binding pockets, unlike the planar adamantyl or sulfonamido groups in analogs.

Biological Activity

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of significant interest due to its diverse biological activities. This compound belongs to the isoquinoline family, which has been associated with various pharmacological properties including anticancer, antimicrobial, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An isoquinoline backbone

- A carboxamide functional group

- A trifluorophenyl substituent

The molecular formula can be represented as , indicating a relatively high molecular weight and potential for significant interactions with biological targets.

Anticancer Activity

Research indicates that compounds within the isoquinoline class exhibit notable anticancer properties. For instance, studies have shown that derivatives of isoquinolines can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle progression and inhibition of angiogenesis .

Case Study:

A study involving similar isoquinoline derivatives demonstrated that they inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Isoquinolines are known for their effectiveness against a range of pathogens. In vitro assays have shown that this compound exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values indicating the effectiveness of the compound against selected bacterial strains.

Antiviral Activity

Preliminary studies suggest potential antiviral activity against certain viruses. For example, derivatives similar to this compound have shown inhibitory effects on human coronaviruses . The mechanism may involve interference with viral entry or replication processes.

Research Findings:

In a study assessing antiviral properties, compounds were tested against human coronavirus strains HCoV-229E and HCoV-OC43. Results indicated that certain structural modifications enhanced antiviral efficacy, suggesting that fine-tuning the molecular structure could lead to more effective antiviral agents.

The biological activity of this compound is believed to be mediated through several pathways:

- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways: The compound may affect various signaling cascades such as MAPK/ERK and PI3K/Akt pathways which are crucial for cell growth and apoptosis.

- Induction of Oxidative Stress: By generating ROS, these compounds can trigger apoptotic pathways in cancer cells.

Q & A

Q. What synthetic strategies are recommended to optimize yield and purity of this compound?

Methodological Answer:

- Use multi-step synthesis with reflux conditions (e.g., in acetic acid with sodium acetate) to facilitate cyclization and intermediate stabilization .

- Employ polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic attack during carboxamide formation .

- Optimize reaction time and temperature (e.g., 2–6 hours at 80–120°C) to minimize side products .

- Purify via recrystallization (DMF/ethanol mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

- NMR spectroscopy : Analyze , , and NMR to verify substituent positions (e.g., trifluorophenyl protons at δ 6.8–7.2 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .

- X-ray crystallography : Resolve crystal structure to validate dihydroisoquinoline backbone geometry and substituent orientation .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to assess activity against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to quinoline inhibitors .

- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trifluorophenyl group?

Methodological Answer:

- Synthesize analogs : Replace trifluorophenyl with chloro-, methoxy-, or unsubstituted phenyl groups .

- Compare binding affinities : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure interactions with target proteins (e.g., kinases) .

- Molecular docking : Perform simulations (e.g., AutoDock Vina) to map hydrophobic/electrostatic contributions of fluorine atoms to binding pockets .

Q. How to resolve contradictions in enzymatic inhibition data across different assay conditions?

Methodological Answer:

- Control buffer variables : Test pH (6.5–8.0), ionic strength (50–200 mM NaCl), and co-solvents (DMSO ≤1%) to identify assay-specific artifacts .

- Validate with orthogonal assays : Compare results from fluorescence-based assays with radiometric or calorimetric methods .

- Analyze enzyme kinetics : Calculate , , and values under standardized conditions to distinguish competitive vs. noncompetitive inhibition .

Q. What experimental designs can clarify the compound’s mechanism of action in cellular models?

Methodological Answer:

- Gene knockdown/knockout : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and assess rescue effects on compound activity .

- Phosphoproteomics : Perform LC-MS/MS to identify phosphorylation changes in treated vs. untreated cells .

- Metabolic tracing : Employ -glucose labeling to evaluate impacts on glycolysis/TCA cycle, given quinoline derivatives’ reported metabolic interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.